molecular formula C20H24BrN5O2 B11246742 (3-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

(3-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11246742
M. Wt: 446.3 g/mol
InChI Key: JCYCVOUBHUXSMY-UHFFFAOYSA-N
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Description

4-{2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Properties

Molecular Formula

C20H24BrN5O2

Molecular Weight

446.3 g/mol

IUPAC Name

(3-bromophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24BrN5O2/c1-15-13-18(24-9-11-28-12-10-24)23-20(22-15)26-7-5-25(6-8-26)19(27)16-3-2-4-17(21)14-16/h2-4,13-14H,5-12H2,1H3

InChI Key

JCYCVOUBHUXSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the morpholine ring. The general synthetic route can be summarized as follows:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Rings: The piperazine and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile and attacks the electrophilic carbon of the pyrimidine ring.

    Introduction of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-{2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(4-bromophenyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
  • 4-{2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
  • 4-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Uniqueness

4-{2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to the presence of the 3-bromobenzoyl group, which can impart specific biological activities and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the benzoyl group.

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